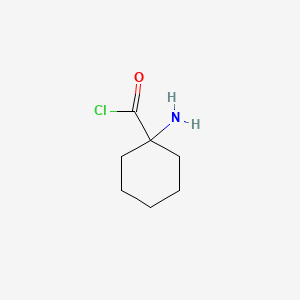

Cyclohexanecarbonylchloride, 1-amino-

Description

While direct data on this specific isomer is absent in the evidence, insights can be drawn from structurally related compounds, such as 3-amino- and 4-amino-cyclohexanecarbonylchlorides (CAS 761353-87-1 and 763036-24-4) .

Properties

CAS No. |

756416-32-7 |

|---|---|

Molecular Formula |

C7H12ClNO |

Molecular Weight |

161.63 g/mol |

IUPAC Name |

1-aminocyclohexane-1-carbonyl chloride |

InChI |

InChI=1S/C7H12ClNO/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2 |

InChI Key |

JOTOFQJAYOTZPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonylchloride, 1-amino- can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of cyclohexanecarbonylchloride, 1-amino-.

Industrial Production Methods

In industrial settings, the production of cyclohexanecarbonylchloride, 1-amino- typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonylchloride, 1-amino- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Amides: Formed from substitution reactions with amines.

Esters: Formed from substitution reactions with alcohols.

Alcohols: Formed from reduction reactions.

Nitro/Nitroso Compounds: Formed from oxidation reactions.

Scientific Research Applications

Cyclohexanecarbonylchloride, 1-amino- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antibacterial and antifungal properties.

Industry: Utilized in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of cyclohexanecarbonylchloride, 1-amino- involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form various derivatives through substitution reactions. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of the amino group significantly impacts physicochemical properties and reactivity:

- 1-Amino-cyclohexanecarbonylchloride (hypothetical): The amino group at the 1-position may sterically hinder nucleophilic attacks at the carbonyl chloride, reducing acylation rates compared to unsubstituted cyclohexanecarbonyl chloride. Intramolecular hydrogen bonding between -NH₂ and the carbonyl could stabilize the molecule .

- 3-Amino- and 4-Amino-cyclohexanecarbonylchlorides: These isomers (CAS 761353-87-1 and 763036-24-4) have amino groups farther from the carbonyl, likely resulting in higher electrophilicity at the carbonyl carbon. This enhances their utility in synthesizing amides or esters .

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Cyclohexanecarbonyl chloride | 2719-27-9 | C₇H₁₁ClO | 146.61 | Carbonyl chloride |

| 3-Amino-cyclohexanecarbonylchloride | 761353-87-1 | C₇H₁₂ClNO | 161.63 | Carbonyl chloride, 3-amino |

| 4-Amino-cyclohexanecarbonylchloride | 763036-24-4 | C₇H₁₂ClNO | 161.63 | Carbonyl chloride, 4-amino |

| 1-(Propargyl)-cyclohexanecarbonylchloride | 72335-84-3 | C₁₀H₁₃ClO | 184.66 | Carbonyl chloride, propargyl |

Table 2: Hazard Comparison

| Compound Type | GHS Hazards | Key Risk Phrases |

|---|---|---|

| Cyclohexanecarbonyl chloride | Skin irritation, eye damage, respiratory irritation | H315, H319, H335 |

| 1-Amino-2-hydroxy-carboxylic acid | Acute oral toxicity, skin irritation | H302, H315 |

| Chlorocyclohexane | Flammable liquid, skin/eye irritation | H226, H315, H319 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.